molecular formula C41H56N8O14 B11933561 Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH

Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH

Cat. No.: B11933561
M. Wt: 884.9 g/mol
InChI Key: BJRDXYJUVDWFLZ-HJDJIZHKSA-N
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Description

Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH is a synthetic peptide composed of several D-amino acids. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group at the N-terminus. Peptides like this one are often used in various scientific research applications due to their stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus with a Cbz group, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or HATU.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: The peptide can undergo substitution reactions, particularly at the side chains of amino acids like tyrosine and glutamic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH depends on its specific application. In biological systems, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, making the peptide more effective in its intended role.

Comparison with Similar Compounds

Similar Compounds

    Cbz-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Characterized by the presence of D-amino acids and a Cbz protecting group.

    Cbz-L-Ala-Gly-L-Glu-L-Ala-L-Leu-L-Tyr-L-Gln-OH: Similar structure but composed of L-amino acids.

    Ac-D-Ala-Gly-D-Glu-D-Ala-D-Leu-D-Tyr-D-Gln-OH: Similar peptide with an acetyl (Ac) protecting group instead of Cbz.

Uniqueness

This compound is unique due to its specific sequence of D-amino acids and the presence of the Cbz protecting group. This combination provides enhanced stability and resistance to enzymatic degradation, making it particularly useful in various research and industrial applications.

Properties

Molecular Formula

C41H56N8O14

Molecular Weight

884.9 g/mol

IUPAC Name

(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-4-carboxy-2-[[2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C41H56N8O14/c1-22(2)18-30(38(58)49-31(19-25-10-12-27(50)13-11-25)39(59)47-29(40(60)61)14-16-32(42)51)48-36(56)24(4)44-37(57)28(15-17-34(53)54)46-33(52)20-43-35(55)23(3)45-41(62)63-21-26-8-6-5-7-9-26/h5-13,22-24,28-31,50H,14-21H2,1-4H3,(H2,42,51)(H,43,55)(H,44,57)(H,45,62)(H,46,52)(H,47,59)(H,48,56)(H,49,58)(H,53,54)(H,60,61)/t23-,24-,28-,29-,30-,31-/m1/s1

InChI Key

BJRDXYJUVDWFLZ-HJDJIZHKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H](C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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